Cas no 313226-86-7 (N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide)

N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide
- AKOS024574001
- EU-0001019
- (E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- SR-01000396103-1
- Oprea1_514972
- N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- AKOS001304562
- SR-01000396103
- 313226-86-7
- Oprea1_280103
- F0014-0047
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Z26403680
-
- インチ: 1S/C15H11N3O3S/c1-9-6-7-11-13(8-9)22-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19)
- InChIKey: YIIHLTWFGGCLHK-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2C=CC=CC=2[N+](=O)[O-])=O)=NC2C=CC(C)=CC1=2
計算された属性
- せいみつぶんしりょう: 313.05211239g/mol
- どういたいしつりょう: 313.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0014-0047-25mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-20mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-5mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-3mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-10mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
A2B Chem LLC | BA71998-5mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA71998-100mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 100mg |
$697.00 | 2024-04-20 | ||
Life Chemicals | F0014-0047-20μmol |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-2μmol |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F0014-0047-75mg |
N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
313226-86-7 | 90%+ | 75mg |
$208.0 | 2023-11-21 |
N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide 関連文献
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N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamideに関する追加情報
Introduction to N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide (CAS No: 313226-86-7)
N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 313226-86-7, belongs to a class of heterocyclic molecules that have shown promise in various biological and pharmacological applications. The intricate arrangement of atoms within its molecular structure, including the presence of a benzothiazole core and a nitrobenzamide moiety, contributes to its distinctive chemical properties and potential therapeutic benefits.
The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with biological targets in a highly specific manner. In particular, the 1,3-benzothiazole ring system is renowned for its role in modulating enzyme activity and receptor binding. The addition of a methyl group at the 6-position and the presence of a double bond at the 2E position further enhance the compound's structural complexity and influence its electronic properties. These features are critical in determining its reactivity and interaction with biological systems.
The nitrobenzamide group appended to the benzothiazole core introduces an additional layer of functionality that can influence both the solubility and metabolic stability of the compound. Nitroaromatic compounds are widely studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be reduced to an amine under certain conditions, which can alter the compound's pharmacological profile. This redox-active nature makes N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) a particularly interesting candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that this molecule may exhibit inhibitory effects on several key enzymes implicated in diseases such as cancer and neurodegeneration. The benzothiazole ring is known to interact with proteins through hydrogen bonding and hydrophobic interactions, while the nitrobenzamide moiety can engage in π-stacking interactions with aromatic residues in target proteins. These interactions are crucial for understanding the compound's mechanism of action.
In vitro studies have begun to unravel the potential therapeutic applications of N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide). Initial experiments have shown promising results in terms of inhibiting the growth of certain cancer cell lines. The compound's ability to disrupt microtubule formation and interfere with DNA replication has been observed in breast cancer and leukemia cell lines. Additionally, its interaction with topoisomerases has been explored as a potential mechanism for inducing apoptosis in tumor cells.
The pharmacokinetic properties of this compound are also under scrutiny. Studies indicate that it exhibits moderate solubility in water, which is favorable for oral administration. However, its metabolic stability needs further evaluation to determine its bioavailability and duration of action. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are being employed to monitor its degradation pathways and identify active metabolites.
One of the most exciting aspects of N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) is its potential for chemical modification. By altering specific functional groups within its structure, researchers can fine-tune its biological activity and improve its pharmacological profile. For instance, replacing the nitro group with an amino group could enhance its solubility while maintaining or even increasing its potency against target enzymes. Such modifications are essential for developing novel drug candidates that are both effective and safe.
The synthesis of this compound presents several challenges due to its complex structure. Multi-step synthetic routes involving cyclization reactions and functional group transformations are typically employed to construct the benzothiazole core. Advanced techniques such as transition metal catalysis have been utilized to improve yields and reduce byproduct formation. The introduction of the nitrobenzamide moiety requires careful control over reaction conditions to ensure high selectivity and purity.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established. Before N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide) can be approved for clinical use, it must undergo rigorous testing in preclinical models followed by human clinical trials. These trials are designed to assess its safety profile, efficacy against specific diseases, and optimal dosing regimen. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate this complex process successfully.
The impact of this research extends beyond mere academic curiosity; it holds significant implications for patient care and public health. By identifying new therapeutic agents like N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide), scientists are paving the way for more effective treatments against debilitating diseases. Furthermore, understanding how such compounds interact with biological systems at a molecular level provides valuable insights into disease mechanisms and may lead to novel diagnostic tools.
In conclusion, N-(2E-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-nitrobenzamide (CAS No: 313226-86-7) represents a fascinating example of how structural complexity can lead to novel pharmacological activity. Its unique combination of chemical features makes it a promising candidate for further development in pharmaceutical research. As our understanding of molecular interactions continues to grow through advanced computational methods and experimental techniques like high-resolution imaging spectroscopy (HRMS), compounds such as this one will play an increasingly important role in addressing global health challenges.
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